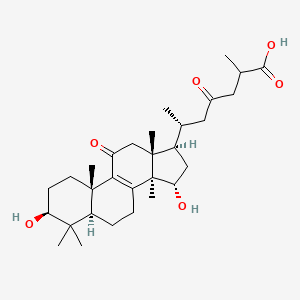
Ganolucidic acid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ganolucidic acid B typically involves the extraction from Ganoderma lucidum. The process includes:
Extraction: Using solvents like ethanol or methanol to extract the triterpenoids from the mushroom.
Purification: Techniques such as chromatography are employed to isolate this compound from other triterpenoids.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield from Ganoderma lucidum. This includes:
Cultivation: Growing Ganoderma lucidum under controlled conditions to maximize triterpenoid content.
Extraction and Purification: Scaling up the extraction and purification processes to industrial levels, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Ganolucidic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .
Applications De Recherche Scientifique
Ganolucidic acid B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study triterpenoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and pathways.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mécanisme D'action
The mechanism of action of Ganolucidic acid B involves:
Apoptosis Induction: It induces apoptosis in cancer cells through the activation of caspase-9 and caspase-3, followed by PARP cleavage.
Anti-inflammatory Effects: It reduces inflammation by inhibiting the release of pro-inflammatory cytokines and nitric oxide.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
- Ganoderic Acid A
- Ganoderic Acid B
- Lucidenic Acid D1
- Lucidenic Acid E1
Comparison:
- Uniqueness: Ganolucidic acid B is unique in its specific molecular structure and the particular pathways it affects. While other similar compounds like Ganoderic acids also exhibit anti-cancer and anti-inflammatory properties, this compound has shown distinct efficacy in certain cancer cell lines .
- Pharmacological Properties: Compared to other lucidenic acids, this compound has a broader range of pharmacological activities, making it a valuable compound for further research .
Propriétés
Numéro CAS |
98683-75-1 |
|---|---|
Formule moléculaire |
C30H46O6 |
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
(6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H46O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22-24,33-34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22+,23+,24+,28+,29-,30-/m1/s1 |
Clé InChI |
YPYHGMCHNBTMDB-GOGDEKJESA-N |
SMILES isomérique |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O |
SMILES canonique |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


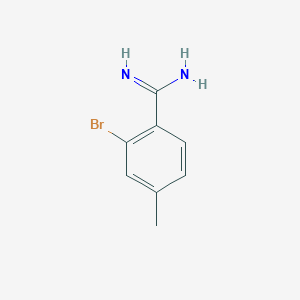
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
![Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B12434697.png)
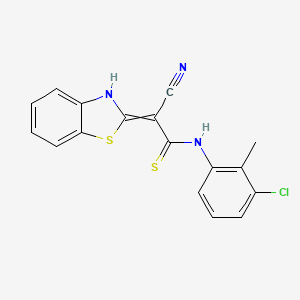
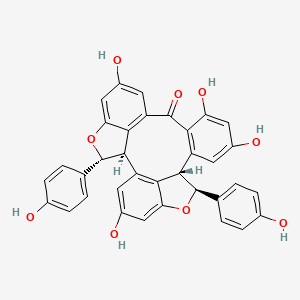
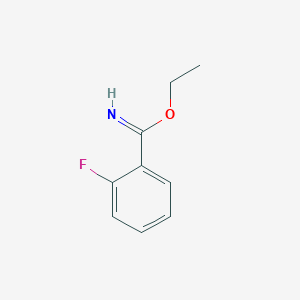
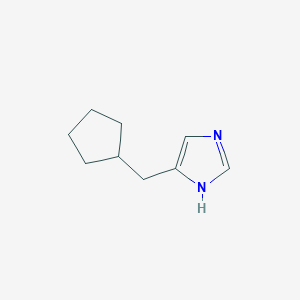
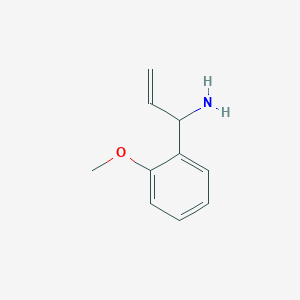

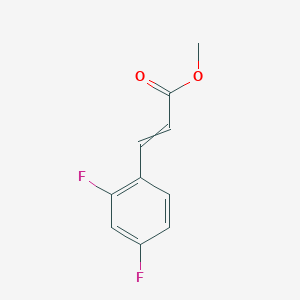
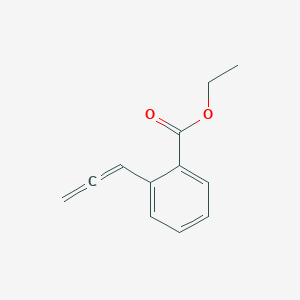
![Fumaric acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B12434757.png)
![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55R,56S)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12434765.png)
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)
